3-Methyl-2-hexanone

Description

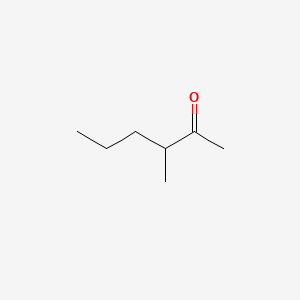

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWYASONLSQZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870985 | |

| Record name | 3-Methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-21-2 | |

| Record name | 3-Methyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-2-hexanone CAS number and molecular formula.

CAS Number: 2550-21-2 Molecular Formula: C₇H₁₄O

This technical guide provides an in-depth overview of 3-Methyl-2-hexanone, a simple aliphatic ketone. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical and physical properties, synthesis and analysis methodologies, and a discussion of its biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 2550-21-2 | [1] |

| Molecular Formula | C₇H₁₄O | [2][3] |

| Molecular Weight | 114.19 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Odor | Spicy | [2] |

| Boiling Point | 152-154 °C | [2] |

| Density | 0.811 g/mL | [2] |

Synthesis and Analysis

Experimental Protocols

Synthesis via Oxidation of 3-Methyl-2-hexanol:

General Procedure:

-

Dissolution: Dissolve 3-methyl-2-hexanol in a suitable organic solvent, such as dichloromethane or acetone, in a reaction flask.

-

Oxidation: Add a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), dropwise to the alcohol solution while stirring at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding a suitable reagent (e.g., isopropanol for Jones oxidation). Filter the mixture to remove chromium salts.

-

Extraction: Extract the crude product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over an anhydrous salt like sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude ketone can be purified by distillation or column chromatography to yield pure this compound.

Synthesis via Reaction of Hexanoic Acid and Formic Acid:

Another reported method for the preparation of this compound involves the reaction of hexanoic acid and formic acid in the presence of a ruthenium oxide catalyst.[2] This method represents a catalytic approach to ketone synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is the analytical method of choice for the identification and quantification of volatile compounds like this compound. While a specific, validated protocol for this compound in biological matrices was not found, a general procedure for the analysis of ketones in biological fluids can be outlined.[4][5][6]

General Sample Preparation for Biological Fluids (e.g., Urine): [3]

-

Sample Collection: Collect the biological fluid and store it appropriately (e.g., frozen) until analysis.

-

Extraction: Thaw the sample and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the volatile organic compounds. Alternatively, solid-phase microextraction (SPME) can be employed for headspace analysis.[7]

-

Derivatization (Optional): For certain applications, derivatization may be necessary to improve the chromatographic properties of the ketone. However, for a simple ketone like this compound, this is often not required.

GC-MS Instrumental Parameters (Typical):

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, with the mode and temperature optimized for the specific application.

-

Oven Program: A temperature gradient program to ensure good separation of the analyte from other matrix components.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: An electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Biological Relevance and Toxicological Profile

The primary biological role of this compound identified in the literature is as an insect attractant or pheromone.[3] It has been shown to be an attractant for the triatomine bug, an insect that transmits Chagas disease.[3]

In humans, this compound has been detected in urine at concentrations ranging from 0.04 to 8.9 µg/L.[3]

From a toxicological perspective, this compound is classified as a flammable liquid and vapor.[1] It may cause skin and eye irritation, as well as respiratory irritation.[1] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

While aliphatic ketones are common in biochemistry, particularly in the context of ketogenesis where ketone bodies serve as an energy source during periods of low glucose availability, this compound is not a ketone body.[8][9] There is currently no direct evidence in the scientific literature to suggest that this compound plays a role in specific signaling pathways in mammals or has direct applications in drug development. The pharmacological activity of short-chain aliphatic ketones is an area of ongoing research.[10]

Biochemical Context: Ketogenesis

To provide a relevant biochemical context for the audience, the following diagram illustrates the general pathway of ketogenesis. It is important to reiterate that this compound is not a product of this pathway but understanding the metabolism of endogenous ketones is fundamental in biochemistry and drug development.

Caption: Simplified overview of the ketogenesis pathway.

References

- 1. 3-Methylhexan-2-one | C7H14O | CID 102846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound | 2550-21-2 | CAA55021 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic data for 3-Methyl-2-hexanone (NMR, IR, Mass Spec).

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-hexanone (CAS No: 2550-21-2), a seven-carbon ketone. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and includes detailed experimental protocols.

Molecular Structure and Properties

-

Chemical Structure: CH₃-CH₂-CH₂-CH(CH₃)-C(=O)-CH₃

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectrum [6]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While specific peak assignments and integrations for ¹H NMR and a complete list of ¹³C NMR shifts were not available in the initial search, the general expected regions are described in the experimental protocols.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~1715 | C=O stretch (characteristic for a saturated aliphatic ketone)[7][8] |

| ~2960-2850 | C-H stretch (from alkyl groups)[7] |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment |

| 114 | M⁺ (Molecular Ion) | [C₇H₁₄O]⁺ |

| 71 | [CH₃CH₂CH₂CH(CH₃)]⁺ or [C(=O)CH₃]⁺ | |

| 57 | [CH₃CH₂CH₂]⁺ | |

| 43 | Base Peak | [CH₃C=O]⁺ |

Note: The fragmentation pattern is consistent with the alpha-cleavage characteristic of ketones, where the bond between the carbonyl carbon and the adjacent carbon is broken. The most stable acylium ion typically forms the base peak.[9][10][11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[12]

-

The solvent should be chosen to avoid signal overlap with the analyte.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.[14]

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Protons adjacent to the carbonyl group (alpha protons) are expected to resonate in the δ 2.0-2.5 ppm region.[15][16]

-

For ¹³C NMR, the carbonyl carbon is expected to appear significantly downfield, typically in the δ 190-220 ppm region.[16]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra using an internal standard, such as tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl group.

Methodology:

-

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly onto the ATR crystal.[17]

-

-

Instrument Setup:

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

-

Data Acquisition:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) to bombard the sample molecules with a high-energy electron beam (typically 70 eV).[18] This process forms a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[18]

-

-

Detection:

-

A detector measures the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions versus their m/z ratio.

-

Key fragmentation patterns for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[10][11][16] For this compound, this would lead to characteristic fragments.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. 2-Hexanone, 3-methyl- [webbook.nist.gov]

- 2. 3-Methylhexan-2-one | C7H14O | CID 102846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexanone, 3-methyl- [webbook.nist.gov]

- 4. This compound | 2550-21-2 | CAA55021 | Biosynth [biosynth.com]

- 5. This compound [chembk.com]

- 6. This compound(2550-21-2) 13C NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. homework.study.com [homework.study.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. youtube.com [youtube.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 17. webassign.net [webassign.net]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

The Enigmatic Presence of 3-Methyl-2-hexanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-hexanone, a volatile aliphatic ketone, is a naturally occurring compound found within the complex aromatic profiles of various medicinal plants and their essential oils.[1] While its presence is documented, specific quantitative data regarding its concentration in botanical sources remain largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of the natural occurrence of this compound, delves into the established biosynthetic pathways of related methyl ketones in plants, and outlines detailed experimental protocols for the identification and potential quantification of this compound. Furthermore, this guide explores the broader context of ketone signaling in biological systems, offering insights into the potential functional roles of this compound in plant physiology and defense.

Natural Occurrence of this compound in Plants and Essential Oils

This compound has been generally identified as a constituent of various medicinal plants and their essential oils.[1] However, a comprehensive survey of scientific literature reveals a notable absence of specific quantitative data for this particular branched-chain ketone in commonly studied aromatic plants such as Ruta graveolens (Rue), Lavandula angustifolia (Lavender), and Pelargonium graveolens (Geranium). While these plants are known to produce a rich array of volatile compounds, including other ketones, this compound is not consistently reported as a significant component in their essential oil profiles.

In contrast, the closely related straight-chain methyl ketones, such as 2-heptanone, 2-nonanone, and 2-undecanone, are well-documented constituents of the essential oil of Ruta graveolens. The biosynthesis of these compounds has been a subject of interest for its role in plant defense.

To provide a comparative context, the typical composition of essential oils from these plants is summarized below. It is important to note that the chemical profile of essential oils can vary significantly based on factors such as plant chemotype, geographical location, climate, and extraction method.

Table 1: Major Volatile Constituents of Essential Oils from Selected Aromatic Plants

| Plant Species | Major Compound Classes | Key Representative Compounds | Reference |

| Ruta graveolens | Aliphatic Ketones, Esters | 2-Undecanone, 2-Nonanone, 2-Nonyl acetate | N/A |

| Lavandula angustifolia | Monoterpene Alcohols, Esters | Linalool, Linalyl acetate, Lavandulyl acetate | N/A |

| Pelargonium graveolens | Monoterpene Alcohols, Esters | Citronellol, Geraniol, Linalool, Isomenthone | N/A |

| Plectranthus glandulosus | Monoterpenes, Sesquiterpenes | Fenchone, Terpinolene, Piperitenone oxide | N/A |

Biosynthesis of Methyl Ketones in Plants

The biosynthesis of straight-chain methyl ketones is best understood from studies on the wild tomato species, Solanum habrochaites. This pathway provides a valuable model for understanding the potential formation of branched-chain ketones like this compound. The process originates from the fatty acid biosynthesis pathway within the plastids and involves two key enzymes: Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2).

The proposed biosynthetic pathway for a generic methyl ketone is as follows:

-

Fatty Acid Synthesis: The pathway begins with the standard fatty acid synthesis cycle, producing acyl-acyl carrier protein (acyl-ACP) intermediates.

-

β-Ketoacyl-ACP Formation: Within the fatty acid synthesis cycle, a β-ketoacyl-ACP intermediate is formed.

-

Hydrolysis by MKS2: The thioesterase, Methylketone Synthase 2 (MKS2), hydrolyzes the β-ketoacyl-ACP to release a free β-keto acid.

-

Decarboxylation by MKS1: The decarboxylase, Methylketone Synthase 1 (MKS1), acts on the β-keto acid, removing the carboxyl group to yield the final methyl ketone, which is one carbon shorter than the original acyl-ACP precursor.

For the formation of a branched-chain ketone like this compound, it is hypothesized that the fatty acid synthesis pathway would need to utilize a branched-chain starter unit, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.

Below is a diagram illustrating the generalized biosynthetic pathway of methyl ketones in plants.

Caption: Generalized biosynthetic pathway of methyl ketones in plants.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in plant tissues and essential oils are typically achieved through gas chromatography-mass spectrometry (GC-MS). The following provides a detailed, generalized protocol.

Extraction of Essential Oils

Objective: To isolate the volatile compounds, including this compound, from plant material.

Methodology: Hydrodistillation

-

Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is weighed and placed in a round-bottom flask.

-

Apparatus Setup: A Clevenger-type apparatus is assembled with the flask, a condenser, and a collection burette.

-

Distillation: The flask is heated, and the steam and volatile compounds are condensed and collected. The essential oil, being less dense than water, separates and is collected from the top of the burette.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C in the dark.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual components of the extracted essential oil.

Methodology:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1% (v/v). An internal standard (e.g., n-alkanes) can be added for retention index calculation and semi-quantification.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Chromatographic Conditions (Example):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.

-

Injection Mode: Split (e.g., split ratio 50:1).

-

-

Mass Spectrometry Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

-

Compound Identification:

-

The mass spectrum of each chromatographic peak is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley).

-

The retention index (RI) of each compound is calculated relative to a homologous series of n-alkanes and compared with literature values.

-

-

Quantification:

-

Relative Quantification: The percentage of each component is calculated from the peak area of the total ion chromatogram (TIC).

-

Absolute Quantification: A calibration curve is generated using a certified reference standard of this compound at known concentrations.

-

The following diagram illustrates a typical experimental workflow for the analysis of volatile compounds from plants.

Caption: Experimental workflow for volatile compound analysis.

Ketones in Plant Signaling and Defense

While a specific signaling pathway for this compound in plants has not been elucidated, the broader class of ketones is known to play various roles in biological systems. In plants, volatile organic compounds, including ketones, are crucial for communication and defense. They can act as attractants for pollinators, deterrents for herbivores, and signals in plant-plant communication.

The biosynthesis of methyl ketones in plants like the wild tomato is often induced by herbivory, suggesting a role in direct or indirect defense. These compounds can be directly toxic or repellent to insects or can attract natural enemies of the herbivores.

In a more general biological context, ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) are recognized as important signaling molecules in mammals, influencing processes such as inflammation, oxidative stress, and gene expression. While the direct translation of these roles to plant systems is not established, it highlights the potential for ketones to act as more than just metabolic byproducts.

The following diagram illustrates the potential roles of volatile ketones in plant interactions.

Caption: Potential roles of volatile ketones in plant ecology.

Conclusion and Future Directions

This compound represents a small but intriguing piece of the complex chemical tapestry of the plant kingdom. While its presence is acknowledged, a significant gap exists in the literature regarding its quantitative distribution in specific plant species and its precise biological functions. The biosynthetic pathway of related methyl ketones in wild tomato provides a solid foundation for future research into the formation of branched-chain ketones. The detailed experimental protocols outlined in this guide offer a clear path for researchers to identify and quantify this compound in novel plant sources.

Future research should focus on:

-

Screening of a wider range of medicinal and aromatic plants for the presence and quantity of this compound.

-

Investigating the biosynthetic pathway of branched-chain ketones in plants that are found to produce them.

-

Elucidating the potential role of this compound in plant defense signaling and its interactions with insects and other organisms.

A deeper understanding of the natural occurrence and biological role of this compound could unlock new possibilities for its application in the pharmaceutical, agricultural, and fragrance industries.

References

3-Methyl-2-hexanone as a volatile organic compound in environmental analysis.

An examination of the volatile organic compound 3-Methyl-2-hexanone, its presence in the environment, analytical detection methodologies, and its biological interactions.

Introduction

This compound, a branched aliphatic ketone, is a volatile organic compound (VOC) of increasing interest in environmental science. With the chemical formula C₇H₁₄O, this colorless liquid possesses a characteristic spicy odor and is utilized in various industrial applications, including as a solvent and in the formulation of fragrances.[1] Its volatility and presence in natural and anthropogenic sources contribute to its distribution in the environment, necessitating a thorough understanding of its detection, fate, and potential impacts. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, focusing on its analytical determination in environmental matrices, its biological degradation, and its role as a semiochemical.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior and developing appropriate analytical methods. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 2550-21-2 | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Odor | Spicy | [1] |

| Boiling Point | 152-154 °C | [1] |

| Density | ~0.811 g/mL | [1] |

Environmental Presence and Distribution

This compound is found in nature and is also released into the environment through industrial activities.[3] While comprehensive quantitative data on its concentration in various environmental compartments are limited, some studies have reported its detection. For instance, one study identified this compound in the ambient air of a forest environment, suggesting biogenic sources.[4] Its structural isomer, 2-hexanone, has been detected as a waste product from industrial processes such as wood pulping and coal gasification, indicating potential similar sources for this compound.[5]

The environmental fate of this compound is governed by its moderate volatility and limited water solubility. Once released into the atmosphere, it is expected to undergo photooxidation reactions.[5] In soil and water, its mobility will be influenced by its partitioning behavior between the aqueous phase, soil organic matter, and the air.

Analytical Methodologies for Environmental Samples

The accurate quantification of this compound in complex environmental matrices such as air, water, and soil is crucial for assessing its distribution and impact. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this volatile compound. Sample preparation methods are critical for isolating and concentrating the analyte from the sample matrix.

Experimental Protocols

1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Soil and Sediment Samples

This method is suitable for the analysis of volatile organic compounds like this compound in solid matrices.

-

Sample Preparation:

-

Weigh approximately 2 grams of the soil or sediment sample into a 20 mL headspace vial.[6]

-

Add 10 mL of a matrix modifying solution. A common solution is deionized water with its pH adjusted to 2 with phosphoric acid and saturated with sodium chloride.[6]

-

Spike the sample with an appropriate internal standard.

-

Immediately seal the vial with a magnetic cap containing a PTFE-lined septum.[6]

-

Vortex the vial to ensure thorough mixing.

-

-

HS-GC-MS Parameters:

-

Headspace Autosampler:

-

Gas Chromatograph:

-

Column: A mid-polar column, such as a TG-624 or equivalent (60 m x 0.25 mm x 1.4 µm), is recommended for good separation of VOCs.[6][8]

-

Carrier Gas: Helium at a constant flow rate of 1.2-2 mL/min.[6][8]

-

Oven Temperature Program: An initial temperature of around 40°C held for a few minutes, followed by a ramp of 8-10°C/min to a final temperature of 200-250°C.[6][8]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

-

-

2. Solid-Phase Microextraction (SPME) Coupled with GC-MS for Water Samples

SPME is a solvent-free extraction technique that is well-suited for the analysis of VOCs in aqueous samples.

-

Sample Preparation:

-

SPME-GC-MS Parameters:

-

SPME Fiber Selection: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is a good general-purpose choice for a broad range of volatile compounds, including ketones. For more volatile polar analytes, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable option.

-

Extraction:

-

Mode: Headspace (HS) extraction is generally preferred for volatile compounds to minimize matrix effects.[9]

-

Temperature: Extraction temperature can be optimized, often in the range of 40-80°C.[7]

-

Time: Extraction time is a critical parameter and should be optimized (e.g., 15-30 minutes) to ensure equilibrium or consistent pre-equilibrium extraction.

-

-

Desorption: The fiber is thermally desorbed in the GC inlet at a temperature typically between 220-250°C for 1-2 minutes.[8][10]

-

GC-MS Parameters: Similar to those described for HS-GC-MS.

-

Biological Interactions and Degradation

Understanding the biological interactions and degradation pathways of this compound is essential for evaluating its environmental persistence and potential ecological effects.

Biodegradation

The biodegradation of ketones is a known microbial process. While specific studies on the biodegradation of this compound are scarce, the general metabolic pathways for ketones can provide insights. The initial step in the microbial degradation of ketones often involves an oxidation reaction catalyzed by a monooxygenase, which can lead to the formation of an ester. This is followed by hydrolysis of the ester to an alcohol and a carboxylic acid, which can then enter central metabolic pathways.[11][12] The branched nature of this compound may influence the rate and pathway of its degradation compared to linear ketones.

Role as a Semiochemical

This compound has been identified as a semiochemical, a chemical substance that carries a signal for an organism, influencing its behavior.[13] Specifically, it has been shown to be an attractant for certain insects, such as the triatomine bug, a vector for Chagas disease.[1] This suggests a potential role for this compound in the chemical ecology of these insects, possibly as a component of an aggregation or sex pheromone. The specific signaling pathways and receptor interactions involved in the perception of this compound by insects are areas for further research.

Data Presentation

The following table summarizes the limited quantitative data found for this compound in an environmental matrix.

| Matrix | Location | Concentration | Analytical Method | Reference |

| Ambient Air | Forest | Not specified, but detected | GCxGC-TOF-MS | [4] |

Conclusion

This compound is a volatile organic compound with known industrial uses and a natural presence in the environment. While analytical methods for its detection are available, there is a clear need for the development and validation of standardized protocols for its quantification in diverse environmental matrices. Further research is also required to elucidate its specific biodegradation pathways and to understand its role and the associated signaling mechanisms as a semiochemical in insect communication. This in-depth knowledge will be crucial for a comprehensive assessment of its environmental risks and for harnessing its potential in applications such as pest management.

References

- 1. This compound | 2550-21-2 | CAA55021 | Biosynth [biosynth.com]

- 2. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. palsystem.com [palsystem.com]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. agilent.com [agilent.com]

- 11. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Bio-Catalytic Approach to Aliphatic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

The Pivotal Role of 3-Methyl-2-hexanone in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-hexanone, a branched aliphatic ketone, serves as a versatile and crucial intermediate in the landscape of organic synthesis. Its strategic importance is underscored by its application in the construction of complex molecular architectures, ranging from pharmaceutical ingredients to fragrance compounds and insect pheromones. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent utilization in a variety of pivotal organic transformations. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (C₇H₁₄O) is a colorless liquid characterized by a spicy odor.[1] Beyond its use as a solvent and fragrance component, its primary value in organic chemistry lies in its role as a reactive building block.[1] The presence of a carbonyl group and adjacent stereocenter makes it a valuable precursor for introducing specific structural motifs and functionalities into larger molecules. This guide will delve into the synthetic routes to obtain this compound and its subsequent application as an intermediate in key organic reactions, including carbon-carbon bond-forming reactions and functional group transformations.

Synthesis of this compound

The efficient synthesis of this compound is critical for its application as an intermediate. Two primary routes are commonly employed: the α-alkylation of a smaller ketone and the oxidation of the corresponding secondary alcohol.

α-Alkylation of Butanone

A prevalent method for synthesizing this compound is the α-alkylation of butanone. This reaction involves the formation of an enolate from butanone, which then acts as a nucleophile to attack an alkyl halide. The regioselectivity of the alkylation is a key consideration, as butanone possesses two α-carbons.[2]

Table 1: Quantitative Data for α-Alkylation of Butanone

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1-Propanol | NaOH | 5% Pd/C | Water | 180 | - | - | [2] |

| 1-Propanol | NaOH | 5% Pd/BaSO₄ | Water | 180 | - | 84 (selectivity) | [2] |

Note: The provided references discuss the alkylation of butanone with 1-propanol, leading to a mixture of 3-heptanone and this compound. The selectivity for the branched ketone is highlighted.

Oxidation of 3-Methyl-2-hexanol

The oxidation of the secondary alcohol, 3-methyl-2-hexanol, provides a direct route to this compound. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of 3-Methyl-2-hexanol

Materials:

-

3-Methyl-2-hexanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

Procedure:

-

To a stirred solution of 3-methyl-2-hexanol (1 equivalent) in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by distillation to obtain pure this compound.

Applications of this compound as a Synthetic Intermediate

The reactivity of the carbonyl group in this compound allows it to participate in a wide array of organic reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis of a Tetrabenazine Intermediate via the Mannich Reaction

While not a direct reaction of this compound, a structurally related ketone, 5-methyl-2-hexanone, is utilized in a Mannich reaction to synthesize 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, a key intermediate in the production of the pharmaceutical agent tetrabenazine.[1][3] This reaction highlights the synthetic utility of the α-protons to the carbonyl group in this class of ketones.

Table 2: Quantitative Data for the Synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 5-Methyl-2-hexanone | Paraformaldehyde | Dimethylamine Hydrochloride | Methanol | 55-60 | 24 | 37.1 | >98 (GC) | [3] |

| 5-Methyl-2-hexanone | Diethylamine Hydrochloride | Paraformaldehyde | Ethanol | Reflux | 18 | - | - | [1] |

Experimental Protocol: Synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone

Materials:

-

5-Methyl-2-hexanone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Methanol

-

0.1 N Hydrochloric acid

-

n-Hexane

-

Dilute sodium hydroxide solution

Procedure:

-

In a 500 mL flask, combine dimethylamine hydrochloride (41g, 0.5 mol), paraformaldehyde (29.5g, 1 mol), and 5-methyl-2-hexanone (210 mL, 1.5 mol) in 500 mL of methanol.[3]

-

Add 0.1 N hydrochloric acid (4.2 mL, 0.05 mol) and heat the mixture to 55-60 °C.[3]

-

Maintain the reaction at this temperature for 24 hours.[3]

-

After the reaction is complete, remove the solvent under reduced pressure.[3]

-

Dissolve the residue in 300 mL of water. Under acidic conditions, extract any unreacted 5-methyl-2-hexanone with n-hexane.[3]

-

Adjust the pH of the aqueous phase to approximately 7-9 with a dilute sodium hydroxide solution.[3]

-

Extract the product with 100 mL of n-hexane, repeating the extraction 5-6 times.[3]

-

Combine the organic phases and concentrate under reduced pressure.[3]

-

Purify the residue by vacuum distillation, collecting the fraction at 75 ± 1 °C and 2 mmHg to obtain the refined intermediate.[3]

Wittig Reaction

The carbonyl group of this compound can undergo a Wittig reaction with a phosphorus ylide to form an alkene.[4][5] This reaction is a powerful tool for carbon-carbon double bond formation with high regioselectivity. The structure of the resulting alkene is determined by the ylide used.

Grignard Reaction

This compound can react with Grignard reagents (organomagnesium halides) to produce tertiary alcohols.[6] This reaction is fundamental for the construction of more complex carbon skeletons. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

Reduction to 3-Methyl-2-hexanol

The reduction of the carbonyl group in this compound to a secondary alcohol, 3-methyl-2-hexanol, is a common and important transformation. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice.[7][8]

Experimental Protocol: Reduction of this compound with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

3 M Sodium hydroxide solution

-

Water

Procedure:

-

Dissolve this compound in methanol in a reaction tube.

-

Cool the solution in an ice-water bath.

-

Slowly add sodium borohydride to the cooled solution.

-

After the initial vigorous reaction subsides, remove the ice-water bath and stir the mixture at room temperature for 20 minutes.[7]

-

Pour the reaction mixture into a separatory funnel.

-

Add dichloromethane and water to the separatory funnel.

-

Add 3 M sodium hydroxide solution to decompose the borate salts.[7]

-

Shake the funnel and separate the organic layer.

-

Extract the aqueous layer with an additional portion of dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-methyl-2-hexanol.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its accessibility through straightforward synthetic routes and the reactivity of its carbonyl group enable its use in a variety of important transformations. From the synthesis of pharmaceutical intermediates to the construction of complex natural products, this compound provides a key building block for the modern organic chemist. The detailed protocols and reaction schemes presented in this guide are intended to facilitate its effective utilization in research and development settings.

References

- 1. Synthesis of 3H-Labeled Tetrabenazine (TBZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unibs.it [iris.unibs.it]

- 3. Synthetic method for tetrabenazine and intermediate of tetrabenazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. odinity.com [odinity.com]

Keto-enol Tautomerism of 3-Methyl-2-hexanone Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the keto-enol tautomerism of 3-Methyl-2-hexanone in acidic environments. The principles, mechanisms, regioselectivity, and experimental determination of this equilibrium are detailed, offering a comprehensive resource for professionals in chemical and pharmaceutical research. While specific quantitative equilibrium data for this compound is not extensively published, this guide establishes the theoretical framework and provides data for analogous ketones to illustrate the expected behavior.

Core Concepts: Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol (an alcohol adjacent to a double bond).[1][2][3][4][5] These two forms are tautomers—constitutional isomers that readily interconvert.[1][2][3] The process involves the migration of a proton and the shifting of bonding electrons.

For most simple ketones, the equilibrium heavily favors the more stable keto form. This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[1][2] However, the transient formation of the enol tautomer is a critical mechanistic step in many important organic reactions, including alpha-halogenation and aldol condensations.

The interconversion between keto and enol forms is typically slow under neutral conditions but is catalyzed by the presence of either acid or base.[3][4][5]

Acid-Catalyzed Mechanism of Tautomerization for this compound

Under acidic conditions, the tautomerization of this compound proceeds through a two-step mechanism involving a resonance-stabilized cationic intermediate.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A). This step activates the carbonyl group, increasing the acidity of the α-hydrogens.

-

Deprotonation at the α-Carbon: A weak base (A⁻ or a solvent molecule like water) removes a proton from one of the α-carbons. This results in the formation of a carbon-carbon double bond and neutralization of the charge on the oxygen, yielding the enol.

This mechanism is reversible, allowing the enol to revert to the keto form by the reverse sequence of steps.

dot

Caption: Acid-catalyzed tautomerism of this compound.

Regioselectivity in Enol Formation

This compound is an unsymmetrical ketone, meaning it has two different α-carbons from which a proton can be removed, leading to two different enol regioisomers.

-

Enol 1 (Thermodynamic Product): Deprotonation at the more substituted α-carbon (C3) results in the formation of (Z/E)-3-methylhex-2-en-2-ol. This enol is the more thermodynamically stable product because its double bond is more highly substituted.

-

Enol 2 (Kinetic Product): Deprotonation at the less substituted α-carbon (C1) yields 3-methylhex-1-en-2-ol. This is generally the kinetically favored product as the protons at C1 are sterically more accessible.

Under acidic conditions, which typically involve thermodynamic equilibrium, the more substituted and therefore more stable enol (Enol 1) is expected to be the major enol form present, although its overall concentration will be very low compared to the keto form. The formation of the enol at the chiral center (C3) leads to a planar sp²-hybridized carbon, which upon returning to the keto form can be protonated from either face, leading to racemization if the starting material is optically active.

Quantitative Data on Keto-Enol Equilibria

Direct experimental data for the keto-enol equilibrium constant (Keq) of this compound under acidic conditions is not readily found in the literature. However, for simple, non-conjugated acyclic ketones, the keto form is overwhelmingly favored.[1][2] The enol content is typically very small, often in the range of 0.0001% to 0.01%.

The table below presents data for other ketones to provide context for the expected low enol content of this compound.

| Compound | Solvent | % Enol Content | Equilibrium Constant (Keq = [enol]/[keto]) |

| Acetone | Neat | 0.00025% | 2.5 x 10-6 |

| Cyclohexanone | Neat | 0.02% | 2.0 x 10-4 |

| Acetylacetone | Neat | 80% | 4.0 |

| Ethyl Acetoacetate | Neat | 8% | 0.087 |

Data compiled from various sources for illustrative purposes. The high enol content in acetylacetone and ethyl acetoacetate is due to stabilization from conjugation and intramolecular hydrogen bonding.

For this compound, the Keq is expected to be on the order of 10-5 to 10-7, with the trisubstituted enol being the predominant of the two enol forms at equilibrium.

Experimental Protocol: ¹H NMR Spectroscopic Determination of Keto-Enol Equilibrium

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for studying keto-enol tautomerism, as the interconversion is often slow on the NMR timescale, allowing for the observation and quantification of signals from both the keto and enol forms.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is appropriate for the desired conditions. For studying the tautomerism under acidic conditions, a common approach is to use a solvent like deuterated chloroform (CDCl₃) or deuterated water (D₂O) and add a catalytic amount of a deuterated acid, such as trifluoroacetic acid-d (TFA-d) or deuterium chloride (DCl). The use of a deuterated acid prevents the appearance of a large solvent peak in the region of interest.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 5-20 mg/mL in the chosen deuterated solvent system.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Shimming: Shim the magnetic field to obtain high resolution and sharp peaks.

-

Acquisition Parameters:

-

Use a standard single-pulse experiment.

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration. A delay of 5 times the longest T1 relaxation time is recommended.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the low-concentration enol signals.

-

Data Analysis

-

Peak Assignment:

-

Keto Form: Assign the characteristic peaks for this compound. Key signals would include the methyl singlet of the acetyl group (around δ 2.1 ppm), the methine proton at C3, and the various methylene and methyl protons of the propyl and methyl substituents.

-

Enol Forms: Identify the characteristic signals for the enol tautomers. The vinylic protons of the less substituted enol (3-methylhex-1-en-2-ol) would appear in the δ 4.0-5.0 ppm region. The hydroxyl proton of the enols will appear as a broad singlet, typically in the δ 5-15 ppm range, depending on concentration and solvent. The methyl group attached to the double bond in the more substituted enol would have a chemical shift in the δ 1.6-2.0 ppm range.

-

-

Integration and Quantification:

-

Carefully integrate the area of well-resolved peaks corresponding to the keto form and each enol form.

-

To calculate the percentage of each tautomer, compare the integral of a specific proton (or group of protons) in one form to the total integral of the corresponding protons across all forms.

-

For example, the integral of the acetyl methyl group in the keto form can be compared to the total integral of all methyl groups at that position in all forms to determine the percentage of the keto tautomer.

-

The equilibrium constant, Keq, is calculated as the ratio of the total enol concentration to the keto concentration: Keq = [% Enol] / [% Keto]

-

dot

Caption: Workflow for NMR spectroscopic analysis of keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound under acidic conditions favors the formation of two potential enol regioisomers, with the more thermodynamically stable, substituted enol expected to predominate at equilibrium. Despite the low equilibrium concentration of the enol forms, their transient existence is crucial for the reactivity of the ketone at its α-positions. This guide provides the essential theoretical background and a detailed experimental protocol using ¹H NMR spectroscopy to enable researchers to quantitatively investigate this fundamental chemical equilibrium.

References

In-Depth Technical Guide: Chirality and Stereochemistry of 3-Methyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanone is a chiral ketone of significant interest in various fields, including organic synthesis, fragrance chemistry, and as a potential chiral building block in drug development. Its stereochemical properties are dictated by a single chiral center at the third carbon position (C3), leading to the existence of two non-superimposable mirror images: (R)-3-Methyl-2-hexanone and (S)-3-Methyl-2-hexanone. The distinct spatial arrangement of the substituents around this stereocenter can lead to different biological activities and sensory properties, making the stereoselective synthesis and analysis of its enantiomers a critical area of study.

This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its synthesis, stereoisomers, analytical separation, and the critical aspect of racemization.

Molecular Structure and Stereoisomers

This compound possesses a stereogenic center at the carbon atom bearing the methyl group. This gives rise to a pair of enantiomers, (R)- and (S)-3-Methyl-2-hexanone, which are mirror images of each other and exhibit optical activity.

Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][2][3][4] |

| Molecular Weight | 114.19 g/mol | [2][3][4] |

| Boiling Point | 152-154 °C | [5] |

| Density | ~0.811 g/mL | [5] |

| Appearance | Colorless liquid | [5] |

| CAS Number | 2550-21-2 | [1][2][3][4][6] |

Stereoselective Synthesis

The controlled synthesis of a specific enantiomer of this compound is a key challenge. Common approaches involve asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

While specific protocols for the direct asymmetric synthesis of this compound are not extensively documented in the readily available literature, methods for analogous chiral ketones often employ strategies such as:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, followed by the removal of the auxiliary.

-

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., metal complexes with chiral ligands or organocatalysts) to favor the formation of one enantiomer over the other. A potential route could involve the asymmetric reduction of 3-methyl-2-hexen-2-one.

A documented example of an enantioselective synthesis of a related compound, 3-hydroxy-5-methyl-2-hexanone , involves the Sharpless asymmetric dihydroxylation of a silyl enol ether intermediate derived from 5-methyl-2-hexanone. This method yields the (R)- and (S)-enantiomers with moderate to good enantiomeric excess (ee).[7]

Table of Enantioselective Synthesis Data for 3-hydroxy-5-methyl-2-hexanone [7]

| Product | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-3-hydroxy-5-methyl-2-hexanone | AD-mix-α | 71.8 | 68.6 |

| (R)-3-hydroxy-5-methyl-2-hexanone | AD-mix-β | 76.9 | 77.2 |

Resolution of Racemic Mixtures

Kinetic resolution is a common technique to separate enantiomers from a racemic mixture. This method involves the differential reaction rate of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. While specific protocols for the kinetic resolution of this compound are not detailed in the available search results, general enzymatic or chemical kinetic resolution methods for ketones are widely applicable.

Racemization

A critical aspect of the stereochemistry of this compound is its susceptibility to racemization, particularly under acidic or basic conditions.[8] This occurs because the chiral center is at the α-position to the carbonyl group and bears a hydrogen atom.

The mechanism involves keto-enol tautomerism. In the presence of an acid or base, the ketone equilibrates with its enol or enolate form. The enol/enolate intermediate is achiral as the C3 carbon becomes sp² hybridized and planar. Subsequent re-protonation can occur from either face of the double bond with equal probability, leading to the formation of a 50:50 mixture of the (R)- and (S)-enantiomers, a racemic mixture.[8]

Experimental Protocols

General Protocol for Enantioselective Synthesis (Hypothetical, based on related compounds)

The following is a generalized protocol for the asymmetric synthesis of a chiral ketone like this compound via the reduction of its corresponding α,β-unsaturated precursor. This is a representative workflow and would require optimization for this compound.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

The separation of the enantiomers of this compound can be achieved using gas chromatography with a chiral stationary phase (CSP). Cyclodextrin-based columns are commonly employed for the resolution of chiral ketones.[9]

Illustrative GC Method (Requires Optimization):

-

Column: Chiral capillary column (e.g., β-cyclodextrin or γ-cyclodextrin derivative).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient would be necessary, for example, starting at 60 °C and ramping to 200 °C at a rate of 5 °C/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detector Temperature: 280 °C.

The two enantiomers would exhibit different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.

Conclusion

The stereochemistry of this compound is a multifaceted area with important implications for its application in various scientific and industrial domains. The presence of a single chiral center at C3 gives rise to two enantiomers, the selective synthesis and analysis of which are of paramount importance. A thorough understanding of the propensity of this compound to undergo racemization via keto-enol tautomerism is crucial for handling and developing stereochemically pure forms of this compound. While specific quantitative data on the optical rotation and detailed, optimized protocols for the enantioselective synthesis and separation of this compound are not extensively reported in readily accessible literature, the principles and general methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this chiral ketone. Further research to establish these specific parameters would be highly valuable to the scientific community.

References

- 1. This compound | 2550-21-2 | CAA55021 | Biosynth [biosynth.com]

- 2. 3-Methylhexan-2-one | C7H14O | CID 102846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexanone, 3-methyl- [webbook.nist.gov]

- 4. 2-Hexanone, 3-methyl- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 2550-21-2 | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Safe Handling of 3-Methyl-2-hexanone in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methyl-2-hexanone (CAS No. 2550-21-2), a flammable liquid commonly used as a solvent and in the formulation of fragrances.[1] Adherence to the following protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Section 1: Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [3] |

| Appearance | Colorless to light yellow, clear liquid | [1][4] |

| Odor | Pleasant, fruity odor | [1] |

| Boiling Point | 152-154 °C | [2] |

| Flash Point | Not explicitly stated for this compound. Isomer 2-Methyl-3-hexanone has a flash point of 24 °C / 75.2 °F.[5] The parent compound, 2-Hexanone, has a closed cup flash point of 23°C (73.4°F).[6] It is prudent to treat this compound as a similarly flammable liquid. | |

| Density | ~0.811 g/mL | [2] |

| Solubility | Limited solubility in water.[1] Soluble in organic solvents.[1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | GHS Classification | Precautionary Statement Codes | Reference |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [3][4] |

| Skin Corrosion/Irritation | Category 2 (potential) | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Category 2A (potential) | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity — single exposure | Category 3 (potential, respiratory tract irritation) | H335: May cause respiratory irritation | [3] |

Primary Hazards: Flammable, Irritant[3]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5][8]

-

Avoid contact with skin and eyes.[7]

-

Do not eat, drink, or smoke when using this product.[9]

-

Wear appropriate personal protective equipment (see Section 4).

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]

-

Keep away from heat and sources of ignition.[5]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. | [7] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or splash potential, wear fire/flame resistant and impervious clothing. | [6][7] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | [6][10] |

Section 5: First Aid Measures

In case of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. | [5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. | [5] |

Section 6: Accidental Release and Spill Containment

In the event of a spill, a systematic and safe response is crucial.

Spill Response Protocol:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

-

Containment: For a small spill, dilute with water and mop up, or absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[6][11] For a large spill, prevent it from entering drains or waterways by diking with absorbent material.[6][11]

-

Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[11]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[5]

The following diagram illustrates the logical workflow for handling a this compound spill.

Caption: Workflow for a this compound spill.

Section 7: Fire-Fighting Measures

Suitable Extinguishing Media:

Specific Hazards:

-

Flammable liquid and vapor.[5]

-

Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][10]

-

Containers may explode when heated.[10]

-

Hazardous combustion products include carbon monoxide and carbon dioxide.[5]

Fire-Fighting Procedures:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

-

Move containers from the fire area if it can be done without risk.[11]

-

Use water spray to cool fire-exposed containers.[5]

Section 8: Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[5] Do not allow the chemical to enter drains or waterways.[7] Contaminated absorbent material may pose the same hazard as the spilled product.[11]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the substance's Safety Data Sheet (SDS). Always consult the most current SDS for this compound before handling.

References

- 1. CAS 2550-21-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. 3-Methylhexan-2-one | C7H14O | CID 102846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. echemi.com [echemi.com]

- 8. This compound | 2550-21-2 | TCI AMERICA [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. buyat.ppg.com [buyat.ppg.com]

Methodological & Application

Synthesis of 3-Methyl-2-hexanone via Oxidation of 3-Methyl-2-hexanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical, fragrance, and fine chemical industries. This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-2-hexanone through the oxidation of 3-methyl-2-hexanol. Three common and effective oxidation methods are presented: Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Swern oxidation. These methods offer varying degrees of reactivity, selectivity, and operational complexity, allowing researchers to choose the most suitable protocol based on their specific needs, available equipment, and substrate sensitivity.

Reaction Scheme

The overall transformation discussed in these application notes is the oxidation of the secondary alcohol, 3-methyl-2-hexanol, to the corresponding ketone, this compound.

Caption: General reaction scheme for the oxidation of 3-methyl-2-hexanol.

Comparative Data of Oxidation Methods

The choice of oxidizing agent significantly impacts the reaction's efficiency, selectivity, and required conditions. Below is a summary of typical results for the oxidation of 3-methyl-2-hexanol using three different methods.

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |

| Jones Oxidation | CrO₃ in H₂SO₄/acetone | 85-95 | 1-3 | 0-25 | High yield, inexpensive reagents.[1][2] | Harsh acidic conditions, use of toxic Cr(VI).[2] |

| PCC Oxidation | Pyridinium Chlorochromate | 80-90 | 2-4 | 25 (RT) | Milder conditions, good for sensitive substrates.[3][4] | Use of toxic Cr(VI), can be acidic.[4] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 90-98 | 1-2 | -78 to RT | Very mild, high yield, avoids heavy metals.[5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7][5] |

Experimental Protocols

Materials and Equipment

-

Starting Material: 3-Methyl-2-hexanol (C₇H₁₆O, MW: 116.20 g/mol )

-

Reagents: Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone, Pyridinium chlorochromate (PCC), Dichloromethane (CH₂Cl₂), Celite, Oxalyl chloride ((COCl)₂), Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath, dry ice/acetone bath, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus or flash chromatography system, standard laboratory glassware.

Protocol 1: Jones Oxidation of 3-Methyl-2-hexanol

This method is a robust and high-yielding procedure for the oxidation of secondary alcohols.[1][2]

1. Preparation of Jones Reagent:

-

In a beaker, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

-

Slowly and with constant stirring, add this mixture to 50 mL of deionized water.

-

Allow the resulting orange solution to cool to room temperature.

2. Oxidation Reaction:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.81 g (50 mmol) of 3-methyl-2-hexanol in 100 mL of acetone.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add the prepared Jones reagent dropwise from a dropping funnel to the stirred alcohol solution. A color change from orange-red to green should be observed.[1]

-

Maintain the temperature below 25 °C throughout the addition.

-

Continue adding the reagent until the orange color persists, indicating the complete oxidation of the alcohol.

3. Work-up and Purification:

-

Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

-

Decant the acetone solution from the chromium salts.

-

Wash the salts with two 20 mL portions of acetone and combine the organic layers.

-

Remove the acetone by rotary evaporation.

-

Add 50 mL of water to the residue and extract the aqueous layer with three 30 mL portions of diethyl ether.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by fractional distillation.

Caption: Workflow for the Jones oxidation of 3-methyl-2-hexanol.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of 3-Methyl-2-hexanol

PCC is a milder oxidizing agent, suitable for substrates that are sensitive to strong acids.[3][4]

1. Reaction Setup:

-

To a stirred suspension of 16.1 g (75 mmol) of pyridinium chlorochromate (PCC) and 15 g of Celite in 150 mL of anhydrous dichloromethane (CH₂Cl₂) in a 500 mL round-bottom flask, add a solution of 5.81 g (50 mmol) of 3-methyl-2-hexanol in 20 mL of CH₂Cl₂ in one portion.

2. Reaction Monitoring:

-

Stir the mixture at room temperature for 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with 150 mL of diethyl ether and stir for 15 minutes.

-

Filter the mixture through a pad of Celite and wash the solid residue with several portions of diethyl ether.

-

Combine the organic filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash chromatography on silica gel.

Caption: Workflow for the PCC oxidation of 3-methyl-2-hexanol.

Protocol 3: Swern Oxidation of 3-Methyl-2-hexanol

The Swern oxidation is a very mild and high-yielding method that avoids the use of heavy metals.[7][5][6]

1. Activation of DMSO:

-

In a flame-dried, three-neck 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 7.6 mL (90 mmol) of oxalyl chloride in 200 mL of anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 12.8 mL (180 mmol) of dimethyl sulfoxide (DMSO) in 40 mL of anhydrous dichloromethane via a dropping funnel, maintaining the internal temperature below -65 °C.

-